2-ethyl-4-ethynyl-1,3-thiazole
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Overview
Description
2-Ethyl-4-ethynyl-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4-ethynyl-1,3-thiazole typically involves the reaction of 2-ethyl-1,3-thiazole with ethynylating agents under controlled conditions. One common method includes the use of ethynyl bromide in the presence of a base such as potassium carbonate, which facilitates the substitution reaction at the 4-position of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-ethynyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of 2-ethyl-1,3-thiazole.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-Ethyl-4-ethynyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-4-ethynyl-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The compound’s ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
2-Ethyl-1,3-thiazole: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.
4-Ethynyl-1,3-thiazole: Lacks the ethyl group, which may affect its solubility and interaction with biological targets.
2-Methyl-4-ethynyl-1,3-thiazole: Similar structure but with a methyl group instead of an ethyl group, potentially altering its chemical and biological properties.
Uniqueness: 2-Ethyl-4-ethynyl-1,3-thiazole is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
1849271-17-5 |
---|---|
Molecular Formula |
C7H7NS |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
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